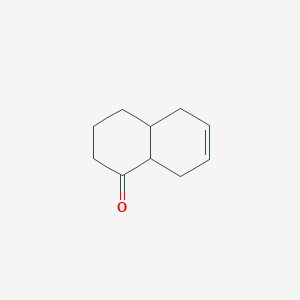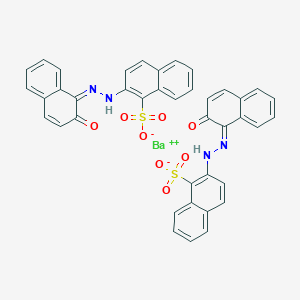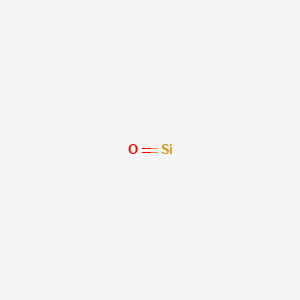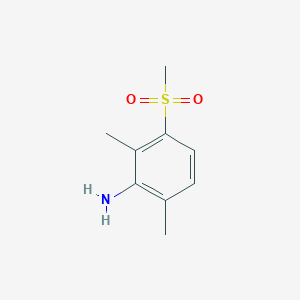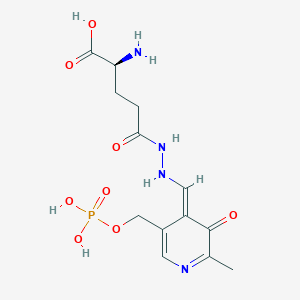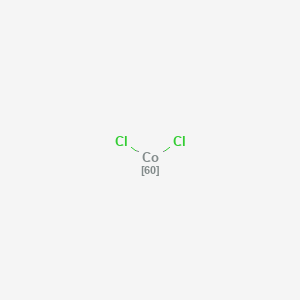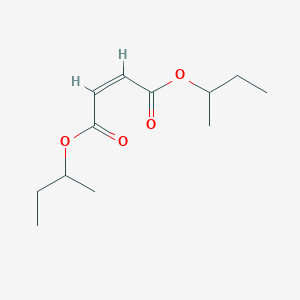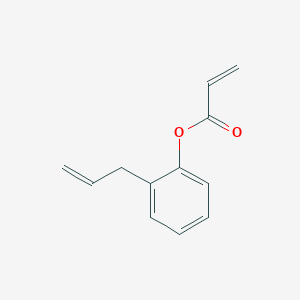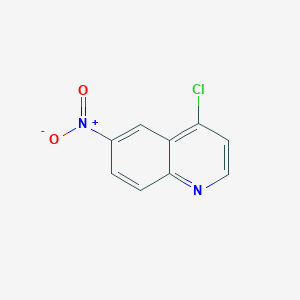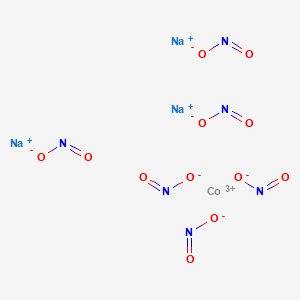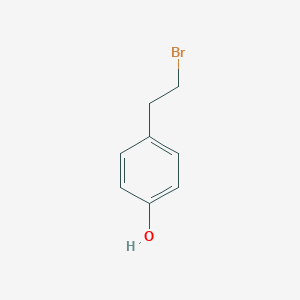![molecular formula C13H14O4 B083861 Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate CAS No. 13155-83-4](/img/structure/B83861.png)
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate is a chemical compound that has been extensively studied due to its potential applications in various fields. This compound is known for its unique molecular structure and its ability to interact with biological systems in a specific manner.
Wirkmechanismus
The mechanism of action of Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate is not fully understood. However, it is believed to interact with biological systems through various mechanisms such as binding to specific receptors, modulating enzyme activity, and altering gene expression. The exact mechanism of action may vary depending on the specific application and the target biological system.
Biochemische Und Physiologische Effekte
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by altering the expression of various genes involved in cell survival and proliferation. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate in lab experiments is its unique molecular structure, which allows for specific interactions with biological systems. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain applications. It is also relatively unstable and can undergo degradation over time, which can affect its activity and potency.
Zukünftige Richtungen
There are several future directions for research involving Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate. One area of interest is the development of novel analogs with improved activity and potency. Another area of interest is the exploration of its potential applications in the treatment of various neurodegenerative diseases. Additionally, there is a need for further studies to elucidate the exact mechanism of action and the specific biological targets of this compound.
Synthesemethoden
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate can be synthesized through a multistep process involving various chemical reactions. The most common method involves the use of cyclohexadiene as a starting material, which undergoes a Diels-Alder reaction with maleic anhydride to form the desired compound. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, this compound has been used as a building block for the synthesis of various polymers and materials with unique properties. In organic synthesis, this compound has been used as a chiral building block for the synthesis of various compounds with high enantiomeric purity.
Eigenschaften
CAS-Nummer |
13155-83-4 |
|---|---|
Produktname |
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate |
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
dimethyl (1S,2S,5R,6R)-tricyclo[4.2.1.02,5]nona-3,7-diene-3,4-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-12(14)10-8-6-3-4-7(5-6)9(8)11(10)13(15)17-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8+,9- |
InChI-Schlüssel |
KGTYJEHMSCHIIN-OJOKCITNSA-N |
Isomerische SMILES |
COC(=O)C1=C([C@@H]2[C@H]1[C@@H]3C[C@H]2C=C3)C(=O)OC |
SMILES |
COC(=O)C1=C(C2C1C3CC2C=C3)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C(C2C1C3CC2C=C3)C(=O)OC |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



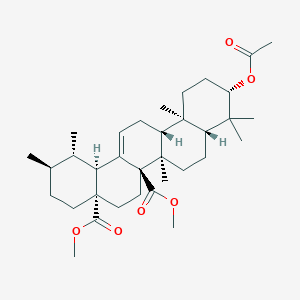
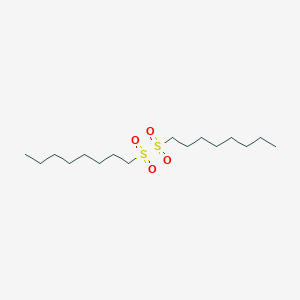
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
